

Gas chromatography-mass spectrometry (GC-MS) analysis of Fendona residues

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Compound of Interest		
Compound Name:	Fendona	
Cat. No.:	B1208722	Get Quote

Application Note: GC-MS Analysis of Fendona (α-Cypermethrin) Residues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fendona® is the trade name for alpha-cypermethrin (α -cypermethrin), a synthetic pyrethroid insecticide widely used in agriculture, public health, and animal husbandry for its high efficacy against a broad spectrum of pests.[1][2] As a non-systemic insecticide, it acts on contact and ingestion, causing paralysis and death by targeting the nervous systems of insects. Due to its extensive use, monitoring for **Fendona** residues in environmental and food matrices is crucial to ensure consumer safety and compliance with regulatory limits, such as Maximum Residue Limits (MRLs).[3][4]

Gas chromatography-mass spectrometry (GC-MS) is a highly reliable and sensitive analytical technique for the detection and quantification of pyrethroid residues.[1][5] Its combination of chromatographic separation and mass-based detection provides the selectivity and sensitivity required for analyzing complex samples. This application note details a comprehensive protocol for the analysis of **Fendona** (α -cypermethrin) residues using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis.

Principle



The methodology involves an initial extraction of α -cypermethrin residues from the sample matrix using acetonitrile. The QuEChERS method facilitates a rapid and efficient extraction and cleanup process.[6][7] Following extraction, the sample is introduced into the gas chromatograph, where α -cypermethrin is separated from other matrix components based on its volatility and interaction with a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum, containing a characteristic pattern of fragment ions, allows for unambiguous identification and accurate quantification of α -cypermethrin.[8]

Experimental Protocol

This protocol is a generalized procedure based on the widely adopted QuEChERS method and can be adapted for various matrices such as fruits, vegetables, soil, and animal tissues.[5][9]

- 1. Reagents and Materials
- Solvents: Acetonitrile (ACN) and Acetone (pesticide residue grade).
- Standards: Certified reference standard of alpha-cypermethrin.
- Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. Commercially available QuEChERS extraction salt packets are recommended.
- Cleanup Sorbents: Primary secondary amine (PSA) and anhydrous MgSO₄. Commercially available dispersive solid-phase extraction (dSPE) tubes are recommended.
- Equipment: 50 mL polypropylene centrifuge tubes, high-speed centrifuge, vortex mixer, analytical balance, automatic pipettes, GC vials.
- 2. Sample Preparation (QuEChERS Method)
- a. Extraction
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[7]
- Add 10-15 mL of acetonitrile (for samples with high water content). For dry samples, add an appropriate amount of reagent water to hydrate the sample before adding acetonitrile.[7]



- Add the appropriate QuEChERS extraction salt mixture (e.g., MgSO₄, NaCl, and citrate buffers).[7][9]
- Immediately cap the tube and shake vigorously for 1 minute to ensure proper mixing and prevent the formation of salt agglomerates.
- Centrifuge the tube at ≥4000 rpm for 5 minutes. This will separate the sample into an upper organic (acetonitrile) layer containing the pesticides and a lower aqueous/solid layer.
- b. Dispersive Solid-Phase Extraction (dSPE) Cleanup
- Transfer an aliquot (e.g., 6-8 mL) of the supernatant (acetonitrile layer) to a 15 mL dSPE cleanup tube containing PSA sorbent and anhydrous MgSO₄.[9]
- Vortex the dSPE tube for 1 minute to facilitate the removal of interfering matrix components like organic acids and residual water.
- Centrifuge the tube at ≥4000 rpm for 5 minutes.
- The resulting supernatant is the final extract. Carefully transfer an aliquot into a GC vial for analysis. An internal standard may be added at this stage if required.
- 3. Instrumentation: GC-MS Conditions

The following table provides typical GC-MS parameters for the analysis of α -cypermethrin. These may require optimization based on the specific instrument and sample matrix.



Parameter Typical Setting		
Gas Chromatograph		
GC System	Agilent 7890, Thermo Scientific TRACE 1310, or equivalent	
Column	DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 μm film thickness)	
Injection Mode	Splitless (1 μL injection volume)	
Inlet Temperature	250 - 280 °C[5][9]	
Carrier Gas	Helium, constant flow at 1.0 - 1.2 mL/min[5]	
Oven Program	Initial 80-120°C, hold for 1-2 min; ramp at 5-30°C/min to 280-300°C, hold for 5-10 min.[5][10]	
Mass Spectrometer		
MS System	Agilent 7000 Series Triple Quadrupole, Thermo Scientific TSQ 9000, or equivalent	
Ionization Mode	Electron Ionization (EI) at 70 eV	
Ion Source Temp.	230 - 260 °C[6]	
Transfer Line Temp.	280 - 300 °C[11]	
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity	
Characteristic Ions (m/z)	Quantifier: 163; Qualifiers: 181, 127[8]	

Data Presentation & Method Performance

The performance of the analytical method should be validated according to established guidelines. Key validation parameters for α -cypermethrin analysis from various studies are summarized below.

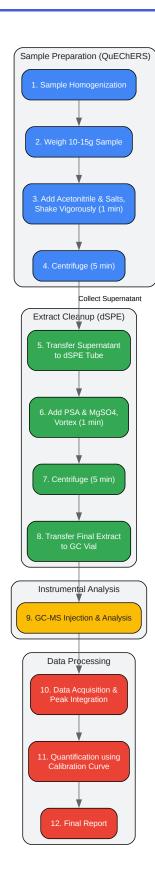


Parameter	Matrix	Value	Reference
Limit of Detection (LOD)	Water	0.1 ppt (ng/L)	[11]
Fat Tissues	5.2 - 14 μg/kg	[5]	_
Mosquito Nets	9.4 μg/g	[12]	
Limit of Quantification (LOQ)	Water	1 - 14 μg/L	[13]
Fat Tissues	15 - 44 μg/kg	[5]	
Soil	1 μg/kg	[14]	-
Recovery (%)	Water	85.3 - 107%	[13]
Fat Tissues	81.5 - 98.6%	[5]	
Mosquito Nets	86 - 107%	[15]	_
Precision (RSD %)	Water	1.8 - 15.4%	[13]
Fat Tissues	0.3 - 9.3%	[5]	
Mosquito Nets	< 3.5%	[15]	_

Visualized Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.





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